N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-(6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c19-11(8-18-12(20)6-3-7-14-18)17-13-15-9-4-1-2-5-10(9)16-13/h1-7H,8H2,(H2,15,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRDFUWZPOOXAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)CN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting with the formation of the benzoimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research has explored its use as a lead compound in drug discovery, particularly for the development of new therapeutic agents.
Industry: Its unique chemical properties make it valuable in the manufacturing of materials with specific desired characteristics.
Mechanism of Action
The mechanism by which N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Key Compounds and Their Properties
Key Observations:
Triazole vs. Pyridazinone Derivatives: Compounds with 1,2,3-triazole substituents (e.g., 6i, 6p) exhibit strong QS inhibitory activity (>60% at 250 µM), attributed to their ability to disrupt LasR-mediated signaling in Pseudomonas aeruginosa . In contrast, pyridazinone-containing analogues (e.g., ) lack reported QS data but may offer improved metabolic stability due to the pyridazinone's resistance to enzymatic degradation.
Substituent Effects :
- Electron-withdrawing groups (e.g., nitro in 6p) enhance QS inhibition compared to chlorophenyl (6i), suggesting electronic effects modulate receptor binding . Fluorine and methoxy groups in and compounds could improve pharmacokinetics by increasing lipophilicity and membrane permeability.
Cytotoxicity Profile: Compound 6p demonstrates low cytotoxicity (cell viability >90% at 100 µM), a critical advantage over older QS inhibitors like halogenated furanones . Pyridazinone derivatives are hypothesized to retain this safety profile due to their non-reactive scaffolds.
Pharmacophore Overlap and Docking Studies
- Molecular docking of 6p with P. aeruginosa LasR reveals critical interactions between the triazole ring and Thr75/Ser129 residues . Pyridazinone derivatives may engage similar residues via their carbonyl oxygen, though computational studies are needed to confirm this.
Biological Activity
N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzimidazole moiety linked to a pyridazine derivative, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance its pharmacological profile. The general synthetic pathway can be summarized as follows:
- Preparation of Benzimidazole Derivative : The initial step involves the synthesis of 1H-benzimidazole through the condensation of o-phenylenediamine with a suitable carbonyl compound.
- Formation of Pyridazine Ring : The subsequent reaction with hydrazine derivatives leads to the formation of the pyridazine ring.
- Final Acetamide Formation : The final step involves acylation to introduce the acetamide functional group, yielding this compound.
Antimicrobial Activity
Research indicates that compounds containing benzimidazole and pyridazine moieties exhibit notable antimicrobial properties. In vitro studies have shown that this compound possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 8 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In studies involving various cancer cell lines, it demonstrated significant cytotoxic effects, particularly against solid tumors. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
A recent study assessed the cytotoxic effects of this compound on several cancer cell lines:
- Cell Lines Tested : HeLa (cervical), MCF7 (breast), and A549 (lung).
- Results :
- HeLa: IC50 = 10 µM
- MCF7: IC50 = 15 µM
- A549: IC50 = 12 µM
These findings indicate that the compound could be a promising candidate for further development in cancer therapy.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. It was found to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting a role in modulating inflammatory responses.
Structure-Activity Relationship (SAR)
The biological activities of compounds related to this compound can be attributed to specific structural features:
- Benzimidazole Moiety : Known for its broad-spectrum bioactivity, including antimicrobial and anticancer effects.
- Pyridazine Ring : Enhances interaction with biological targets due to its electron-withdrawing nature.
- Acetamide Group : Contributes to solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
